(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the imidazole ring and the methoxyphenyl group through various coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, binding to an enzyme’s active site may inhibit its activity, while interaction with a receptor may trigger a signaling cascade.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-hydroxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group, for example, may enhance its ability to interact with certain biological targets, making it a more potent bioactive molecule.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H23N5O2/c1-16(25-13-12-18-14-24-15-26-18)21-22(17-6-4-3-5-7-17)27-28(23(21)29)19-8-10-20(30-2)11-9-19/h3-11,14-15,27H,12-13H2,1-2H3,(H,24,26) |
InChI Key |
LNRZJGBPUDKPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.